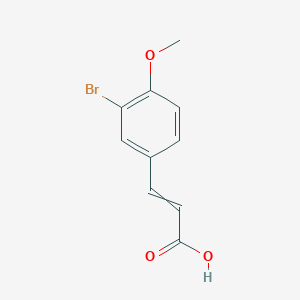

3-Bromo-4-methoxycinnamic acid

Description

BenchChem offers high-quality 3-Bromo-4-methoxycinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methoxycinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHCKJFXUYPZAO-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-Bromo-4-methoxycinnamic Acid via Knoevenagel Condensation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4-methoxycinnamic acid, a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. The core of this guide focuses on the Knoevenagel condensation, a classic and efficient method for carbon-carbon bond formation. This document details both traditional and modern, greener experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflow.

Introduction to Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product.[1][2] It is a modification of the aldol condensation and is widely used in the synthesis of cinnamic acid derivatives from aromatic aldehydes.[3][4] The reaction is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the active methylene compound.[1][4]

In the synthesis of 3-Bromo-4-methoxycinnamic acid, the reaction proceeds by the condensation of 3-Bromo-4-methoxybenzaldehyde with an active methylene compound, most commonly malonic acid.[3][4] When malonic acid is used, the initial condensation product often undergoes spontaneous decarboxylation under the reaction conditions to yield the final cinnamic acid derivative.[1][4]

Reaction Scheme

The overall reaction for the synthesis of 3-Bromo-4-methoxycinnamic acid via Knoevenagel condensation is as follows:

References

Spectroscopic Characterization of 3-Bromo-4-methoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxycinnamic acid is a derivative of cinnamic acid, a class of organic compounds widely found in the plant kingdom. Cinnamic acid and its derivatives have garnered significant interest in the pharmaceutical and drug development sectors due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The introduction of a bromine atom and a methoxy group to the phenyl ring can significantly modulate the molecule's lipophilicity, electronic properties, and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 3-Bromo-4-methoxycinnamic acid. It includes predicted spectroscopic data, detailed experimental protocols for acquiring such data, and a discussion of the potential biological relevance of this compound class, visualized through a key signaling pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Bromo-4-methoxycinnamic acid. These predictions are derived from the known spectral data of 4-methoxycinnamic acid and 3-bromocinnamic acid, considering the electronic effects of the bromo and methoxy substituents on the cinnamic acid scaffold.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~12.5 | Singlet (broad) | - |

| H-α (vinylic) | ~6.5 | Doublet | ~16.0 |

| H-β (vinylic) | ~7.6 | Doublet | ~16.0 |

| Aromatic H-2 | ~7.9 | Doublet | ~2.0 |

| Aromatic H-5 | ~7.1 | Doublet | ~8.5 |

| Aromatic H-6 | ~7.7 | Doublet of Doublets | ~8.5, ~2.0 |

| Methoxy (-OCH₃) | ~3.9 | Singlet | - |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C=O) | ~167 |

| C-α (vinylic) | ~118 |

| C-β (vinylic) | ~142 |

| Aromatic C-1 | ~127 |

| Aromatic C-2 | ~134 |

| Aromatic C-3 | ~112 |

| Aromatic C-4 | ~158 |

| Aromatic C-5 | ~114 |

| Aromatic C-6 | ~131 |

| Methoxy (-OCH₃) | ~56 |

Predicted FTIR Data (Solid State, KBr Pellet)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C-H stretch (Vinylic) | ~3050 | Medium |

| C-H stretch (Methoxy) | ~2950, ~2850 | Medium |

| C=O stretch (Carboxylic Acid) | ~1690 | Strong |

| C=C stretch (Alkene) | ~1630 | Strong |

| C=C stretch (Aromatic) | ~1600, ~1500 | Medium-Strong |

| C-O stretch (Aryl Ether) | ~1250 | Strong |

| C-Br stretch | ~650 | Medium |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 258/260 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). |

| 241/243 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 213/215 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 179 | [M-Br]⁺ | Loss of a bromine radical. |

| 134 | [M-Br-COOH]⁺ | Subsequent loss of the carboxylic acid group after bromine loss. |

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of 3-Bromo-4-methoxycinnamic acid. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference standard (δ 0.00 ppm).

-

¹H NMR Data Acquisition: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of -2 to 14 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: Carbon-13 NMR spectra are acquired on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically several thousand) and a longer relaxation delay are required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then placed into a pellet die and compressed under high pressure to form a transparent pellet.

-

Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition (Electron Ionization - EI): The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

Visualization of Workflows and Pathways

Spectroscopic Characterization Workflow

Potential Signaling Pathway Inhibition

Cinnamic acid derivatives have been shown to exhibit anti-inflammatory effects, in part, by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.

Conclusion

The spectroscopic characterization of 3-Bromo-4-methoxycinnamic acid is crucial for its identification, purity assessment, and further development as a potential therapeutic agent. While direct experimental data is currently limited in public domains, the predicted spectroscopic data and the detailed experimental protocols provided in this guide offer a solid foundation for researchers. The structural features of this compound suggest a potential for interesting biological activities, such as the modulation of key inflammatory pathways like NF-κB. Further investigation into the synthesis and biological evaluation of 3-Bromo-4-methoxycinnamic acid is warranted to fully explore its therapeutic potential.

Spectroscopic and Structural Elucidation of 3-Bromo-4-methoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3-Bromo-4-methoxycinnamic acid. In the absence of direct experimental spectra in publicly available literature, this guide presents predicted ¹H and ¹³C NMR data based on the principle of substituent additivity, derived from empirical data of closely related structural analogs. This approach offers a robust estimation for the characterization of this compound. Furthermore, this guide outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra and includes visualizations of the molecular structure and analytical workflow to aid in research and development.

Predicted ¹H and ¹³C NMR Data

The chemical shifts for 3-Bromo-4-methoxycinnamic acid have been predicted by analyzing the known substituent chemical effects (SCEs) of bromine and methoxy groups on a cinnamic acid backbone. Data from cinnamic acid, 4-methoxycinnamic acid, and 3-bromocinnamic acid were utilized as the basis for these predictions. It is important to note that these are theoretical values and experimental verification is recommended.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are summarized in Table 1. The predictions are based on the additive effects of the bromo and methoxy substituents on the aromatic and vinylic protons of the cinnamic acid scaffold.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Bromo-4-methoxycinnamic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Hα | ~ 6.4 - 6.6 | d | ~ 16.0 |

| Hβ | ~ 7.6 - 7.8 | d | ~ 16.0 |

| H-2 | ~ 7.8 - 8.0 | d | ~ 2.0 |

| H-5 | ~ 7.0 - 7.2 | d | ~ 8.5 |

| H-6 | ~ 7.5 - 7.7 | dd | ~ 8.5, 2.0 |

| OCH₃ | ~ 3.9 | s | - |

| COOH | ~ 12.0 - 13.0 | br s | - |

Solvent: DMSO-d₆ d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 2. These values were estimated by applying known substituent effects to the carbon chemical shifts of cinnamic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-4-methoxycinnamic acid

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~ 167 |

| Cα | ~ 118 |

| Cβ | ~ 142 |

| C-1 | ~ 128 |

| C-2 | ~ 134 |

| C-3 | ~ 112 |

| C-4 | ~ 158 |

| C-5 | ~ 113 |

| C-6 | ~ 131 |

| OCH₃ | ~ 56 |

Solvent: DMSO-d₆

Experimental Protocols for NMR Spectroscopy

For the accurate experimental determination of the NMR spectra of 3-Bromo-4-methoxycinnamic acid, the following protocol is recommended.

Sample Preparation

-

Sample Purity : Ensure the sample is of high purity (≥95%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for cinnamic acid derivatives. Chloroform-d (CDCl₃) with a small amount of methanol-d₄ (CD₃OD) can also be used if solubility is an issue.

-

Concentration :

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Sample Filtration : To remove any particulate matter, which can adversely affect the spectral resolution, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

NMR Tube : Use a clean, dry, and high-quality 5 mm NMR tube.

NMR Instrument Parameters

-

Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition :

-

Pulse Sequence : A standard single-pulse sequence is typically used.

-

Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

Acquisition Time : An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is recommended.

-

Number of Scans : For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.

-

Spectral Width : A typical spectral width for carbon NMR is 0-220 ppm.

-

Acquisition Time : An acquisition time of 1-2 seconds is common.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is important, especially for quaternary carbons which can have long relaxation times.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

-

Mandatory Visualizations

Chemical Structure of 3-Bromo-4-methoxycinnamic acid

Caption: Chemical structure of 3-Bromo-4-methoxycinnamic acid with atom numbering.

Experimental Workflow for NMR Analysis

Caption: A generalized workflow for NMR analysis from sample preparation to structure elucidation.

Spectroscopic and Spectrometric Analysis of 3-Bromo-4-methoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-Bromo-4-methoxycinnamic acid using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document outlines the expected spectral data, detailed experimental protocols, and data interpretation to facilitate the characterization of this compound in a research and drug development context.

Introduction

3-Bromo-4-methoxycinnamic acid is a substituted cinnamic acid derivative. Cinnamic acids and their analogs are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for novel compounds. Accurate spectroscopic and spectrometric characterization is paramount for confirming the identity, purity, and structure of such molecules. This guide focuses on two fundamental analytical techniques: FT-IR spectroscopy, which provides information about the functional groups present, and mass spectrometry, which reveals the molecular weight and fragmentation pattern, aiding in structural elucidation.

Predicted FT-IR Spectral Data

Table 1: Predicted FT-IR Peak Assignments for 3-Bromo-4-methoxycinnamic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3300-2500 | Broad, Strong | O-H stretch of the carboxylic acid dimer |

| ~3080-3010 | Medium | Aromatic and Vinylic C-H stretch |

| ~2970-2840 | Weak to Medium | Asymmetric and Symmetric C-H stretch of -OCH₃ |

| ~1685 | Strong | C=O stretch of the conjugated carboxylic acid |

| ~1625 | Medium to Strong | C=C stretch of the alkene |

| ~1590, ~1500 | Medium | C=C stretches of the aromatic ring |

| ~1420 | Medium | O-H bend of the carboxylic acid |

| ~1260 | Strong | Asymmetric C-O-C stretch of the aryl ether |

| ~1170 | Medium | In-plane C-H bending of the aromatic ring |

| ~1020 | Medium | Symmetric C-O-C stretch of the aryl ether |

| ~980 | Medium | Out-of-plane C-H bend of the trans-alkene |

| ~820 | Medium to Strong | Out-of-plane C-H bend of the substituted benzene ring |

| ~650 | Weak to Medium | C-Br stretch |

Predicted Mass Spectrometry Data

The mass spectrum of 3-Bromo-4-methoxycinnamic acid, with a molecular formula of C₁₀H₉BrO₃ and a molecular weight of approximately 256.08 g/mol (for the ⁷⁹Br isotope) and 258.08 g/mol (for the ⁸¹Br isotope), is expected to exhibit a characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks). The fragmentation pattern under electron ionization (EI) can be predicted based on the known fragmentation of cinnamic acids and related aromatic carboxylic acids.[5][6]

Table 2: Predicted Mass Spectrometry Fragmentation of 3-Bromo-4-methoxycinnamic acid

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Intensity | Proposed Fragment Ion |

| 256 | 258 | High | [M]⁺ (Molecular ion) |

| 241 | 243 | Medium | [M - CH₃]⁺ |

| 211 | 213 | Medium | [M - COOH]⁺ |

| 199 | 201 | Low | [M - C₃H₂O₂]⁺ |

| 177 | 179 | Low | [M - Br]⁺ |

| 134 | High | [C₉H₇O]⁺ | |

| 103 | Medium | [C₇H₄O]⁺ | |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring FT-IR and mass spectra of solid organic compounds like 3-Bromo-4-methoxycinnamic acid.

FT-IR Spectroscopy

A common and effective method for analyzing solid samples is the Potassium Bromide (KBr) pellet technique.

Materials:

-

3-Bromo-4-methoxycinnamic acid sample

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR spectrometer

Procedure:

-

Thoroughly dry the KBr at ~110°C for several hours to remove any adsorbed water.

-

Weigh approximately 1-2 mg of the 3-Bromo-4-methoxycinnamic acid sample and 100-200 mg of dry KBr.

-

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to the pellet die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Electron Ionization (EI) is a standard technique for the mass spectrometric analysis of relatively volatile and thermally stable organic molecules.

Instrumentation:

-

Mass spectrometer equipped with an Electron Ionization (EI) source.

-

Direct insertion probe or a gas chromatograph for sample introduction.

Procedure:

-

Dissolve a small amount of the 3-Bromo-4-methoxycinnamic acid sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the ion source. For a direct insertion probe, a small amount of the solid or a drop of the solution is placed on the probe tip, the solvent is evaporated, and the probe is inserted into the mass spectrometer.

-

The sample is vaporized by heating in the high vacuum of the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Conclusion

The combined data from FT-IR spectroscopy and mass spectrometry provide a comprehensive characterization of 3-Bromo-4-methoxycinnamic acid. The FT-IR spectrum confirms the presence of the key functional groups: the carboxylic acid (broad O-H and strong C=O stretches), the aromatic ring, the alkene moiety, and the methoxy group. The mass spectrum establishes the molecular weight and elemental composition (presence of bromine from the isotopic pattern) and provides structural information through its fragmentation pattern. The loss of radicals such as methyl and carboxyl, as well as the bromine atom, are characteristic fragmentation pathways for this class of compounds.

This guide provides the foundational spectroscopic and spectrometric information necessary for the unambiguous identification and characterization of 3-Bromo-4-methoxycinnamic acid, which is a critical step in any research or development pipeline involving this compound. The provided experimental protocols are robust and can be adapted to similar small organic molecules.

References

- 1. Solved that are Attach the IR spectrum of 4-methoxycinnamic | Chegg.com [chegg.com]

- 2. 3-Hydroxy-4-methoxycinnamic acid [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

Crystal structure analysis of 3-Bromo-4-methoxycinnamic acid

An In-depth Technical Guide on the Crystal Structure Analysis of 3-Bromo-4-methoxycinnamic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-methoxycinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds with significant interest in pharmaceutical and materials science research. The substitution pattern on the phenyl ring, featuring both a bromine atom and a methoxy group, is anticipated to modulate its physicochemical properties, including crystal packing, solubility, and biological activity. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 3-Bromo-4-methoxycinnamic acid. Due to the absence of a publicly available crystal structure for this specific compound, this document presents a predictive analysis based on established crystallographic data of closely related analogs. It details the necessary experimental protocols for synthesis, crystallization, and characterization, and presents expected quantitative data in a structured format. This guide serves as a robust framework for researchers undertaking the empirical study of this compound and similar molecular structures.

Predicted Molecular and Spectroscopic Data

The structural and spectroscopic characteristics of 3-Bromo-4-methoxycinnamic acid can be predicted with a high degree of confidence based on the known data of analogous compounds. These predictions are crucial for guiding experimental work and for the preliminary assessment of the molecule's properties.

Table 1: Predicted Spectroscopic Data for 3-Bromo-4-methoxycinnamic acid

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons as multiplets or doublets, a singlet for the methoxy protons, and doublets for the vinyl protons. |

| ¹³C NMR | Resonances for the carboxyl carbon, aromatic carbons (some showing C-Br coupling), the methoxy carbon, and vinyl carbons. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, C=C stretching of the alkene and aromatic ring, and C-O stretching of the methoxy group. |

| Mass Spec. | A molecular ion peak corresponding to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br). |

Experimental Protocols

A systematic experimental workflow is essential for the definitive analysis of the crystal structure of 3-Bromo-4-methoxycinnamic acid. The following protocols are based on established methods for similar compounds.

Synthesis and Purification

The synthesis of 3-Bromo-4-methoxycinnamic acid can be achieved via a Knoevenagel condensation reaction.

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-methoxybenzaldehyde and malonic acid in a suitable solvent such as pyridine, with a catalytic amount of piperidine.

-

Reaction Condition: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain single-phase crystalline material.

Single Crystal Growth

Growing high-quality single crystals is a critical step for X-ray diffraction analysis.

-

Solvent Selection: Screen various solvents and solvent mixtures to find a system where the compound has moderate solubility.

-

Crystallization Method: Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals suitable for diffraction.

Spectroscopic Analysis

Spectroscopic methods are used to confirm the chemical identity and purity of the synthesized compound.

-

NMR Spectroscopy: Dissolve a small amount of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

FT-IR Spectroscopy: Record the infrared spectrum of the solid sample using a KBr pellet or an ATR accessory.

-

Mass Spectrometry: Obtain the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI), to confirm the molecular weight.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.

-

Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to achieve a final structural model.

Predicted Crystallographic Data

Based on the analysis of structurally related cinnamic acid derivatives, the following crystallographic parameters for 3-Bromo-4-methoxycinnamic acid are predicted.

Table 2: Predicted Crystallographic Parameters for 3-Bromo-4-methoxycinnamic acid

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2000 |

| Z | 4 |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of experiments for the synthesis and characterization of 3-Bromo-4-methoxycinnamic acid.

Caption: Experimental workflow for the synthesis and crystal structure analysis.

Predicted Supramolecular Interactions

The crystal packing of 3-Bromo-4-methoxycinnamic acid is expected to be governed by a network of intermolecular interactions.

Caption: Key intermolecular interactions predicted in the crystal structure.

Conclusion

This technical guide outlines a comprehensive approach to the crystal structure analysis of 3-Bromo-4-methoxycinnamic acid. While a definitive structure awaits empirical validation, the predictive data and detailed experimental protocols provided herein offer a solid foundation for researchers. The elucidation of this crystal structure will contribute valuable insights into the effects of halogen and methoxy substitutions on the solid-state properties of cinnamic acid derivatives, which is of significant importance for the rational design of new pharmaceutical and material science compounds.

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-4-methoxycinnamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-4-methoxycinnamic acid, a compound of interest in organic synthesis and potentially in drug discovery. This document compiles available data on its fundamental chemical and physical characteristics, outlines detailed experimental protocols for its synthesis and the determination of its properties, and presents logical workflows through diagrams.

Core Physicochemical Data

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for specific applications in research and development. The table below summarizes the key physicochemical data for 3-Bromo-4-methoxycinnamic acid. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions.

Table 1: Physicochemical Properties of 3-Bromo-4-methoxycinnamic acid

| Property | Value | Source |

| IUPAC Name | (2E)-3-(3-Bromo-4-methoxyphenyl)prop-2-enoic acid | N/A |

| CAS Number | 1080-07-5 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₃ | [1] |

| Molecular Weight | 257.08 g/mol | [1] |

| Melting Point | 241-243 °C | [1] |

| Boiling Point | 392.0 ± 32.0 °C (Predicted) | [1] |

| Density | 1.555 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.42 ± 0.10 (Predicted) | N/A |

| SMILES | COC1=C(C=C(C=C1)C=CC(=O)O)Br | N/A |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and for the further investigation of a compound. The following sections provide plausible experimental protocols for the synthesis of 3-Bromo-4-methoxycinnamic acid and for the determination of its key physicochemical properties. These protocols are based on established chemical principles and procedures for analogous compounds.

Synthesis of 3-Bromo-4-methoxycinnamic acid

The synthesis of 3-Bromo-4-methoxycinnamic acid can be achieved through a Perkin reaction, a well-established method for the synthesis of cinnamic acid derivatives. This procedure involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.

Materials:

-

3-Bromo-4-methoxybenzaldehyde

-

Acetic anhydride

-

Triethylamine

-

Toluene

-

Hydrochloric acid (10% aqueous solution)

-

Sodium chloride (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Reaction Setup:

A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is used for the reaction. The reaction is carried out under an inert nitrogen atmosphere to prevent side reactions.

Procedure:

-

To the reaction flask, add 3-Bromo-4-methoxybenzaldehyde, acetic anhydride, and triethylamine in a suitable solvent such as toluene.

-

The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature for 4-6 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is then poured into a beaker containing ice-cold water and acidified with a 10% hydrochloric acid solution until the pH is acidic.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

Purification:

-

The crude product is dissolved in a minimal amount of hot ethanol.

-

The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystallization.

-

The purified crystals of 3-Bromo-4-methoxycinnamic acid are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Caption: Proposed workflow for the synthesis of 3-Bromo-4-methoxycinnamic acid.

Determination of Physicochemical Properties

Accurate determination of physicochemical properties is essential for the characterization of a compound.

Melting Point Determination:

The melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Determination (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration):

-

A known amount of the acid is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.

Caption: General workflow for determining key physicochemical properties.

Signaling Pathways and Biological Activity

A comprehensive search of the scientific literature did not yield specific information regarding the involvement of 3-Bromo-4-methoxycinnamic acid in any particular signaling pathways. While some structurally related compounds, such as certain brominated chalcones, have been shown to inhibit pathways like the JAK/STAT signaling cascade, it is not scientifically sound to extrapolate these findings to 3-Bromo-4-methoxycinnamic acid without direct experimental evidence.

Cinnamic acid and its derivatives are a broad class of compounds known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Further research is required to elucidate the specific biological effects and potential mechanisms of action of 3-Bromo-4-methoxycinnamic acid. Therefore, a diagrammatic representation of a signaling pathway directly involving this compound cannot be provided at this time. Future studies investigating the bioactivity of this molecule would be necessary to identify any such interactions.

References

Navigating the Solubility Landscape of 3-Bromo-4-methoxycinnamic Acid in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-Bromo-4-methoxycinnamic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document provides a framework for its experimental determination, alongside qualitative insights based on the behavior of structurally related cinnamic acid derivatives.

Physicochemical Properties and Solubility Profile

3-Bromo-4-methoxycinnamic acid is a substituted cinnamic acid derivative. The presence of a bromine atom and a methoxy group on the phenyl ring, combined with the carboxylic acid moiety, influences its polarity and, consequently, its solubility in different solvents. Generally, cinnamic acid and its derivatives exhibit low solubility in water and are more soluble in organic solvents.[1] The "like dissolves like" principle suggests that its solubility will be higher in polar organic solvents compared to non-polar ones.

Due to the absence of specific quantitative data, the following table is provided as a template for researchers to systematically record experimentally determined solubility values for 3-Bromo-4-methoxycinnamic acid. This standardized format is crucial for comparing data across different solvents and experimental conditions.

Table 1: Experimental Solubility Data Template for 3-Bromo-4-methoxycinnamic Acid

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Ethyl Acetate | ||||

| Chloroform | ||||

| User-defined solvent |

Note: It is recommended to specify the experimental conditions, such as temperature and the analytical method used, as these factors significantly impact solubility measurements.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[2]

Objective: To determine the saturation solubility of 3-Bromo-4-methoxycinnamic acid in a selected organic solvent at a specific temperature.

Materials:

-

3-Bromo-4-methoxycinnamic acid (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of crystalline 3-Bromo-4-methoxycinnamic acid to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 3-Bromo-4-methoxycinnamic acid in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The results can be expressed in g/L or mol/L.

Logical Framework for Solvent Selection

The choice of an appropriate organic solvent is critical for various applications, including chemical reactions, purification, and formulation. The following diagram illustrates a logical approach to selecting a suitable solvent system based on the desired application and the physicochemical properties of 3-Bromo-4-methoxycinnamic acid.

Conclusion

This technical guide provides a foundational framework for understanding and determining the solubility of 3-Bromo-4-methoxycinnamic acid in organic solvents. While specific quantitative data is currently lacking in the public domain, the provided experimental protocol for the shake-flask method offers a robust approach for researchers to generate reliable data. The logical workflow for solvent selection further aids in the rational design of experiments and formulation development. The systematic collection and reporting of such data will be invaluable to the scientific community, particularly in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 3-Bromo-4-methoxycinnamic Acid: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-4-methoxycinnamic acid, alongside detailed experimental protocols for their determination. The information contained herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The melting point and acid dissociation constant (pKa) are critical parameters in the characterization of a chemical compound, influencing its solubility, absorption, and overall suitability for pharmaceutical development.

| Property | Value | Source |

| Melting Point | 241-243 °C | [1] |

| pKa (Predicted) | 4.42 ± 0.10 | [1] |

Experimental Protocols

Accurate determination of the melting point and pKa is fundamental for the consistent characterization of 3-Bromo-4-methoxycinnamic acid. The following sections detail standardized laboratory procedures for these measurements.

Determination of Melting Point

The melting point of an organic solid can be determined by observing the temperature range over which the solid transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes[2]

-

Thermometer[2]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry 3-Bromo-4-methoxycinnamic acid is finely powdered using a mortar and pestle.[3]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[2][3]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate, typically around 2 °C per minute, to ensure accurate measurement.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[3]

-

Purity Assessment: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.[1]

Apparatus and Reagents:

-

pH meter with a combination electrode[1]

-

Magnetic stirrer and stir bar[1]

-

Buret[4]

-

Beakers[4]

-

Standardized 0.1 M sodium hydroxide (NaOH) solution[1]

-

Standardized 0.1 M hydrochloric acid (HCl) solution[1]

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)[1]

-

Distilled or deionized water

-

Buffer solutions (pH 4, 7, and 10) for pH meter calibration[1]

Procedure:

-

pH Meter Calibration: The pH meter is calibrated using standard buffer solutions of pH 4, 7, and 10.[1]

-

Sample Preparation: A known quantity of 3-Bromo-4-methoxycinnamic acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low) to a concentration of approximately 1 mM. The ionic strength is adjusted with 0.15 M KCl.[1]

-

Initial pH Adjustment: The solution is made acidic by the addition of 0.1 M HCl to a pH of approximately 1.8-2.0.[1]

-

Titration: The solution is titrated with standardized 0.1 M NaOH, added in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[1]

-

Data Collection: The titration is continued until the pH reaches approximately 12-12.5.[1]

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of NaOH added (x-axis).

-

pKa Determination (Half-Equivalence Point Method):

Relevance in Drug Development: Cinnamic Acid Derivatives and Signaling Pathways

Cinnamic acid and its derivatives have garnered significant interest in drug development due to their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[8][9] A key mechanism of action for many cinnamic acid derivatives is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[8][9]

The NF-κB pathway is a crucial regulator of genes involved in inflammation, cell survival, and proliferation.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[9] Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9] Cinnamic acid derivatives can interfere with this cascade by inhibiting the phosphorylation of IκB, thereby preventing the activation of NF-κB and subsequent inflammatory responses.[9]

Synthesis Workflow

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 6. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Comprehensive Theoretical and Computational Examination of 3-Bromo-4-methoxycinnamic Acid: A Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a detailed framework for the theoretical and computational investigation of 3-Bromo-4-methoxycinnamic acid. While comprehensive experimental and computational data for this specific molecule are not extensively available in public literature, this document outlines the standard methodologies and expected outcomes from such studies, drawing parallels from research on analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the physicochemical properties, reactivity, and potential applications of 3-Bromo-4-methoxycinnamic acid through computational modeling. The protocols detailed herein leverage Density Functional Theory (DFT) to elucidate the molecule's optimized geometry, vibrational signatures, electronic characteristics, and charge distribution.

Introduction

3-Bromo-4-methoxycinnamic acid is a substituted derivative of cinnamic acid, a class of compounds known for a wide range of biological activities and applications as precursors in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The introduction of a bromine atom and a methoxy group to the phenyl ring is expected to significantly influence its electronic properties, lipophilicity, and potential as a pharmacophore.

Computational chemistry and theoretical studies are indispensable tools in modern drug discovery and materials science.[1][2] They provide a cost-effective and efficient means to predict molecular properties, understand reaction mechanisms, and guide experimental design.[1][2] This guide details the application of established computational workflows to characterize 3-Bromo-4-methoxycinnamic acid at the molecular level.

Molecular Structure and Physicochemical Properties

The foundational step in any computational study is the precise definition of the molecule's structure.

Figure 1: 2D Molecular Structure of 3-Bromo-4-methoxycinnamic acid.

Table 1: Physicochemical Properties of 3-Bromo-4-methoxycinnamic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₃ | PubChem |

| Molecular Weight | 257.08 g/mol | PubChem |

| CAS Number | 1080-07-5 | [3] |

| Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)O)Br | PubChem |

| InChI Key | ZLDWVPFNSYYJSA-VOTSOKGWSA-N | PubChem |

Computational Methodology and Protocols

The following sections detail the standard computational protocols for a thorough theoretical investigation of 3-Bromo-4-methoxycinnamic acid.

Figure 2: A standard workflow for computational analysis of molecular properties.

Software

All theoretical calculations would be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan. These programs allow for a wide range of computational methods and levels of theory.

Geometry Optimization

The initial 3D structure of 3-Bromo-4-methoxycinnamic acid is subjected to geometry optimization to find the most stable conformation, corresponding to a minimum on the potential energy surface.

-

Protocol:

-

The initial molecular geometry is built using a molecular editor.

-

Density Functional Theory (DFT) is employed for the optimization. The B3LYP hybrid functional is a common and reliable choice for organic molecules.[4][5]

-

A Pople-style basis set, such as 6-311++G(d,p), is selected to provide a good balance between accuracy and computational cost. The inclusion of diffuse (++) and polarization (d,p) functions is crucial for accurately describing the electronic structure of a molecule with heteroatoms and potential for hydrogen bonding.

-

The optimization is run until the forces on the atoms and the change in energy between successive steps fall below a predefined threshold.

-

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory.

-

Protocol:

-

Using the optimized geometry, the vibrational frequencies are calculated.

-

The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[6] The presence of one imaginary frequency would indicate a transition state.

-

The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can then be compared with experimental data for validation. Aromatic compounds typically show characteristic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region.[7][8]

-

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is fundamental to understanding the electronic properties and reactivity of a molecule.[9][10] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

-

Protocol:

-

The energies of the HOMO and LUMO are calculated from the optimized electronic structure.

-

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is determined. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

-

The spatial distribution of the HOMO and LUMO orbitals is visualized to identify regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO).

-

Figure 3: The relationship between HOMO, LUMO, and chemical reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the canonical molecular orbitals into localized "natural" bond orbitals.[11][12][13]

-

Protocol:

-

Perform an NBO analysis on the optimized wavefunction.

-

Calculate the natural atomic charges to understand the charge distribution across the molecule.

-

Analyze the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energies (E(2)) associated with these interactions quantify hyperconjugative effects and delocalization.

-

Predicted Quantitative Data

The following tables present the types of quantitative data that would be generated from the aforementioned computational studies. The values provided are hypothetical and for illustrative purposes only.

Table 2: Predicted Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=C (vinyl) | 1.34 |

| C-C (vinyl-aryl) | 1.48 | |

| C-Br | 1.90 | |

| C-O (methoxy) | 1.36 | |

| C=O (carbonyl) | 1.22 | |

| **Bond Angles (°) ** | C-C-Br | 119.5 |

| C-C-O (methoxy) | 118.0 | |

| C=C-C (vinyl) | 125.0 | |

| O=C-O (carboxyl) | 123.0 |

Table 3: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3550 | Carboxylic acid |

| C-H stretch (aromatic) | 3080 | Phenyl ring C-H |

| C=O stretch | 1720 | Carboxylic acid |

| C=C stretch (vinyl) | 1640 | Alkene C=C |

| C=C stretch (aromatic) | 1590, 1480 | Phenyl ring skeletal |

| C-O stretch (methoxy) | 1250 | Aryl-alkyl ether |

| C-Br stretch | 650 | Bromo-aryl |

Table 4: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Table 5: Predicted NBO Charges (Selected Atoms)

| Atom | Predicted Natural Charge (e) |

| Br | -0.05 |

| O (methoxy) | -0.55 |

| O (carbonyl) | -0.65 |

| O (hydroxyl) | -0.70 |

| C (carbonyl) | +0.80 |

| H (hydroxyl) | +0.50 |

Conclusion

This technical guide outlines a robust computational framework for the detailed characterization of 3-Bromo-4-methoxycinnamic acid. By employing Density Functional Theory, researchers can gain significant insights into the molecule's structural, vibrational, and electronic properties. The data derived from geometry optimization, vibrational analysis, FMO, and NBO studies are crucial for understanding its stability, reactivity, and potential intermolecular interactions. For professionals in drug development, this information can guide lead optimization, predict metabolic behavior, and help in the design of novel therapeutic agents. The methodologies described herein represent a standard approach in computational chemistry, providing a solid foundation for future experimental and theoretical investigations of this and related compounds.

References

- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nuchemsciences.com [nuchemsciences.com]

- 3. 3-BROMO-4-METHOXYCINNAMIC ACID CAS#: 1080-07-5 [m.chemicalbook.com]

- 4. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]

- 5. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 6. mdpi.com [mdpi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Natural Bond Orbital Analysis - Protheragen [wavefunction.protheragen.ai]

- 13. NBO [cup.uni-muenchen.de]

A Technical Guide to the Discovery and Natural Occurrence of Substituted Cinnamic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cinnamic acids are a class of organic compounds characterized by a phenyl ring substituted with one or more functional groups, attached to a propenoic acid moiety. These compounds are secondary metabolites ubiquitously found in the plant kingdom and are biosynthesized via the shikimate and phenylpropanoid pathways.[1][2][3] Their diverse chemical structures contribute to a wide array of biological activities, making them a focal point for research in drug discovery and development. This technical guide provides an in-depth overview of the discovery, natural occurrence, biosynthesis, and experimental protocols for the study of substituted cinnamic acids.

Biosynthesis of Substituted Cinnamic Acids

The biosynthesis of substituted cinnamic acids originates from the shikimate pathway, a central metabolic route in plants, fungi, and bacteria for the production of aromatic amino acids.[1][3][4] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate. Chorismate is a key branch-point intermediate that leads to the synthesis of phenylalanine, tyrosine, and tryptophan.

Phenylalanine is the primary precursor for the phenylpropanoid pathway, which is initiated by the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.[5][6] Subsequent enzymatic hydroxylations, methylations, and other modifications of the phenyl ring lead to the vast diversity of substituted cinnamic acids observed in nature.[6]

Natural Occurrence of Substituted Cinnamic Acids

Substituted cinnamic acids are widely distributed throughout the plant kingdom, with significant concentrations found in fruits, vegetables, grains, and herbs.[7][8] The specific type and concentration of these acids can vary significantly depending on the plant species, part of the plant, and environmental conditions.

Quantitative Data on Natural Occurrence

The following tables summarize the concentrations of two of the most common substituted cinnamic acids, ferulic acid and caffeic acid, in various natural sources.

Table 1: Concentration of Ferulic Acid in Various Plant Sources

| Plant Source | Part of Plant | Concentration | Reference(s) |

| Rice Bran | Bran | 14.03 mg/kg | [9] |

| Wheat Bran | Bran | 11.03 mg/kg | [9] |

| Flaxseed | Seed | 4.1 ± 0.2 g/kg (as glucoside) | [10] |

| Popcorn | Grain | High concentrations | [10] |

| Bamboo Shoots | Shoot | 1.92 mg/kg | [9] |

| Pineapple | Fruit | Present | [7] |

| Oats | Grain | Present | [7] |

Table 2: Concentration of Caffeic Acid in Various Plant Sources

| Plant Source | Part of Plant | Concentration | Reference(s) |

| Black Chokeberry | Fruit | 141 mg/100 g | [8] |

| Thyme | Herb | > 1000 ppm (mg/kg) | [5] |

| Sage | Herb | > 1000 ppm (mg/kg) | [5] |

| Spearmint | Herb | ~20 mg/100 g | [8] |

| Ceylon Cinnamon | Spice | ~22 mg/100 g | [8] |

| Star Anise | Spice | ~22 mg/100 g | [8] |

| Sunflower Seeds | Seed | 8 mg/100 g | [8] |

| Coffee (brewed) | Beverage | 63.1-96.0 mg/100 ml | [8] |

| Red Wine | Beverage | 2 mg/100 ml | [8] |

| Cherry Tomato | Fruit | 0.17 - 0.28 mg/100 g FW | [11] |

| Potato | Tuber (eyes, dormant) | 18.7 µg/g crude weight | [5] |

| Potato | Tuber (peel, dormant) | 12.5 µg/g crude weight | [5] |

Experimental Protocols

The extraction, isolation, and characterization of substituted cinnamic acids from natural sources are critical steps in their discovery and analysis. The choice of methodology depends on the specific compound of interest, the plant matrix, and the intended application.

Extraction Methodologies

1. Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent at room temperature for an extended period.

-

Protocol:

-

Air-dry and finely powder the plant material.

-

Submerge the powder in a suitable solvent (e.g., methanol, ethanol) in a sealed container.

-

Allow the mixture to stand for several days (e.g., 14 days) with occasional agitation.[12]

-

Filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 45°C) to obtain the crude extract.[12]

-

2. Reflux Extraction

This method employs heating to accelerate the extraction process, making it faster than maceration.

-

Protocol:

-

Place the powdered plant sample (e.g., 2.5 g) in a round-bottom flask.[13]

-

Add a specified volume of extraction solvent (e.g., 50 mL of aqueous ethanol).[12]

-

Connect the flask to a reflux condenser and heat the mixture to the solvent's boiling point using a water bath.[12][14]

-

Maintain reflux for a specified period (e.g., 2.25 hours).[15]

-

Cool the mixture to room temperature and filter to obtain the extract.[14]

-

3. Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls, enhancing solvent penetration and mass transfer.[16][17][18]

-

Protocol:

-

Mix the powdered plant material with the extraction solvent in an extraction vessel.

-

Place the vessel in an ultrasonic bath or use an ultrasonic probe.

-

Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 2-30 minutes).[16][19]

-

Control the temperature of the extraction medium.

-

Separate the extract from the solid residue by filtration or centrifugation.

-

4. Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[13][14]

-

Protocol:

-

Place the powdered plant sample (e.g., 2.5 g) and extraction solvent (e.g., 50 mL of 59% ethanol) in a microwave-safe vessel.[13][14]

-

Set the microwave power (e.g., 147.5 W) and extraction time (e.g., 3.4 minutes).[13]

-

After extraction, cool the vessel and filter the contents to obtain the extract.[14]

-

Isolation and Purification

Column Chromatography

Column chromatography is a common technique for separating and purifying individual compounds from a crude extract based on their differential adsorption to a stationary phase.

-

Protocol:

-

Pack a glass column with a suitable stationary phase (e.g., silica gel, Sephadex).

-

Load the concentrated crude extract onto the top of the column.

-

Elute the column with a solvent or a gradient of solvents of increasing polarity.

-

Collect fractions of the eluate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Combine and concentrate the fractions containing the purified compound.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution separation technique used for both the analysis and purification of substituted cinnamic acids.[1][20]

-

Protocol for Analytical HPLC:

-

Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[21]

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.5% v/v acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1][21]

-

Flow Rate: Typically 1 mL/min.[21]

-

Detection: UV detector at the wavelength of maximum absorbance for the target compound (e.g., 270-280 nm for cinnamic acid, ~320 nm for ferulic and caffeic acids).[1]

-

Injection Volume: 20 µL.[21]

-

Quantification: Create a calibration curve using standard solutions of the pure compound.[1]

-

Characterization and Structure Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed chemical structure of isolated compounds.[4]

-

Protocol:

-

Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra to identify the types and connectivity of hydrogen and carbon atoms.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the complete molecular structure.[4]

-

2. Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound.[4]

-

Protocol:

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS).

-

Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

-

Analyze the mass-to-charge ratio of the resulting ions to determine the molecular weight.

-

High-resolution mass spectrometry (HRMS) can be used to determine the elemental formula.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile or semi-volatile compounds. Derivatization is often required for non-volatile compounds like cinnamic acids to increase their volatility.

-

Protocol:

-

Derivatization: React the sample with a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)-trifluoroacetamide - MSTFA) to convert the acidic protons into less polar silyl ethers/esters.[22]

-

GC Separation: Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., TG-5 SILMS).[22]

-

MS Detection: The separated compounds are then introduced into the mass spectrometer for detection and identification based on their mass spectra and retention times.[23]

-

Signaling Pathways and Biological Roles

Substituted cinnamic acids are involved in various signaling pathways and play crucial roles in plant defense and human health. Their antioxidant properties are particularly well-studied, where they can scavenge free radicals and modulate the activity of antioxidant enzymes.[24][25] For example, some cinnamic acid derivatives can promote the translocation of Nrf2 (nuclear factor erythroid 2-related factor 2) into the nucleus, leading to the upregulation of antioxidant response elements.[25]

Conclusion

Substituted cinnamic acids represent a vast and structurally diverse class of natural products with significant potential for the development of new therapeutic agents. A thorough understanding of their biosynthesis, natural distribution, and appropriate experimental methodologies for their study is essential for researchers in the field. This technical guide provides a comprehensive resource to aid in the discovery and investigation of these promising compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. CAFFEIC ACID - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caffeic acid - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Ferulic acid - Wikipedia [en.wikipedia.org]

- 11. Concentration data for Caffeic acid in Tomato [Cherry], whole, raw - Phenol-Explorer [phenol-explorer.eu]

- 12. benchchem.com [benchchem.com]

- 13. Optimization of green extraction methods for cinnamic acid and cinnamaldehyde from Cinnamon (Cinnamomum cassia) by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimization of green extraction methods for cinnamic acid and cinnamaldehyde from Cinnamon (Cinnamomum cassia) by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Optimization of ultrasonic-assisted extraction of phenolic compounds from Justicia spicigera leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. metbio.net [metbio.net]

- 24. Cinnamic acid induced changes in reactive oxygen species scavenging enzymes and protein profile in maize (Zea mays L.) plants grown under salt stress - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Bromo-Methoxy Cinnamic Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive literature review of the primary synthetic routes for producing bromo-methoxy cinnamic acids. These compounds serve as valuable intermediates and building blocks in the development of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] This guide details the most prevalent and effective methodologies, including the Perkin reaction, Knoevenagel condensation, and the Mizoroki-Heck reaction, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in laboratory applications.

Major Synthetic Routes

The synthesis of bromo-methoxy cinnamic acids predominantly starts from a corresponding bromo-methoxy-substituted benzaldehyde or aryl halide. The choice of method often depends on the availability of starting materials, desired yield, and tolerance for specific reaction conditions.

Knoevenagel Condensation

The Knoevenagel condensation is a highly efficient method for forming α,β-unsaturated acids. It involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base catalyst like pyridine or piperidine.[2][3] The reaction proceeds through a nucleophilic addition followed by dehydration.[3] When malonic acid is used, the initial product often undergoes spontaneous decarboxylation under the reaction conditions to yield the desired cinnamic acid derivative.[4][5]

Perkin Reaction

Developed by William Henry Perkin, this reaction produces α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid (e.g., sodium acetate).[6][7] The reaction generally requires high temperatures and long reaction times, although microwave irradiation has been shown to reduce reaction times.[8][9] The mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde.[9]

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction.[4] It facilitates the coupling of an unsaturated halide (e.g., a bromo-methoxy aryl halide) with an alkene, such as an acrylate ester.[4][10] The reaction proceeds through a catalytic cycle involving oxidative addition, alkene insertion, and β-hydride elimination to form the cinnamic acid derivative, typically as an ester which can then be hydrolyzed.[4] This method is particularly valuable for its versatility and high yields, often exceeding 80%.[10]

Comparative Data of Synthetic Methods

The selection of a synthetic route can be guided by factors such as yield, reaction time, and temperature. The following table summarizes quantitative data from representative literature examples for the synthesis of various methoxy cinnamic acids, which serve as a proxy for bromo-methoxy analogs.

| Synthesis Method | Starting Aldehyde/Halide | Key Reagents | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Knoevenagel Condensation | p-Anisaldehyde | Malonic acid, Pyridine, Piperidine | Reflux | 4 | 98% | [11] |

| Knoevenagel Condensation | 2-Methoxybenzaldehyde | Malonic acid, Pyridine, Piperidine | Reflux | 1.5 | N/A | [3] |

| Perkin Reaction | p-Methoxybenzaldehyde | Acetic anhydride, NaOAc | 50 | 1 | 2.09% | [12] |

| Perkin Reaction (General) | Aromatic Aldehyde | Acetic anhydride, KOAc | 180 | 8 | 70-72% | [13] |

| Heck Reaction | 4-Bromoanisole | 2-Ethylhexyl acrylate, Pd(OAc)₂ | 180 | 12 | >80% | [10][14] |

| Boron Tribromide Method | p-Methoxybenzaldehyde | Acetic acid, BBr₃, 4-DMAP | 180-190 | 8-12 | 53% | [13] |

Note: Yields are highly dependent on the specific substrates, catalysts, and reaction conditions used.

Detailed Experimental Protocols

The following protocols are adapted from the literature and provide detailed methodologies for the synthesis of cinnamic acid derivatives. These can be modified for specific bromo-methoxy substituted starting materials.

Protocol 3.1: Synthesis of 4-Methoxycinnamic Acid via Knoevenagel Condensation

This protocol is adapted from a procedure with a reported yield of 98%.[11]

-

Reactant Preparation : In a suitable round-bottom flask, add the starting bromo-methoxy benzaldehyde (10 mmol), malonic acid (1.24 g, 12 mmol), pyridine (6 mL), and piperidine (0.6 mL).

-

Reaction : Stir the mixture at reflux for 4 hours.

-

Work-up : After cooling the mixture to room temperature, pour it into a beaker containing a solution of 10 M HCl (80 mL) at 0 °C.

-

Isolation : A white solid will precipitate. Collect the product by filtration and wash thoroughly with cold water (200 mL).

-

Purification : The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[11]

Protocol 3.2: Synthesis of p-Methoxycinnamic Acid via Perkin Reaction

This protocol is a modified version of a standard Perkin reaction.[12]

-

Reactant Preparation : To an Erlenmeyer flask, add the starting bromo-methoxy benzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and anhydrous sodium acetate (0.03 mol).

-